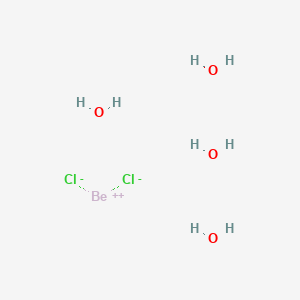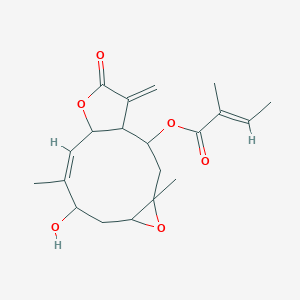
2-Pyridinecarbaldehyde (4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pyridinecarbaldehyde (4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl) hydrazone, also known as PAPQH, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the family of hydrazones and has a molecular formula of C19H15N5O. In
作用機序
The mechanism of action of 2-Pyridinecarbaldehyde (4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)hydrazone is not well understood. However, it is believed that the compound interacts with metal ions through the formation of coordination complexes. This interaction may lead to changes in the fluorescence properties of this compound, which can be used to detect the presence of metal ions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to have low toxicity in vitro, which makes it a promising candidate for further research. This compound has also been shown to have antioxidant properties, which may have potential applications in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One of the main advantages of 2-Pyridinecarbaldehyde (4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)hydrazone is its selectivity for copper ions, which makes it a useful tool for the detection of copper ions in biological samples. However, this compound has some limitations as well. For example, the compound has a relatively low quantum yield, which may limit its sensitivity in some applications. Additionally, this compound is not stable in acidic conditions, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 2-Pyridinecarbaldehyde (4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)hydrazone. One potential direction is the development of more sensitive fluorescent sensors for copper ion detection. Another direction is the investigation of the antioxidant properties of this compound and its potential applications in the treatment of oxidative stress-related diseases. Additionally, the potential applications of this compound in other scientific fields, such as materials science and environmental science, could be explored.
合成法
The synthesis of 2-Pyridinecarbaldehyde (4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)hydrazone involves the reaction between 2-pyridinecarbaldehyde and 4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl hydrazine. This reaction is typically carried out in a solvent such as ethanol or methanol, and the product is obtained through crystallization. The purity of the product can be improved through recrystallization or column chromatography.
科学的研究の応用
2-Pyridinecarbaldehyde (4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)hydrazone has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and neuroscience. One of the most promising applications of this compound is its use as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to copper ions, and this property has been utilized in the development of fluorescent sensors for copper ion detection.
特性
分子式 |
C20H15N5O |
|---|---|
分子量 |
341.4 g/mol |
IUPAC名 |
3-phenyl-2-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]quinazolin-4-one |
InChI |
InChI=1S/C20H15N5O/c26-19-17-11-4-5-12-18(17)23-20(25(19)16-9-2-1-3-10-16)24-22-14-15-8-6-7-13-21-15/h1-14H,(H,23,24)/b22-14+ |
InChIキー |
WBCGTEFVUJBIGE-HYARGMPZSA-N |
異性体SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2N/N=C/C4=CC=CC=N4 |
SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2NN=CC4=CC=CC=N4 |
正規SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2NN=CC4=CC=CC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7,8-dimethoxy-3-(3-nitrophenyl)-2-(2-phenylethyl)-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B227828.png)

![(5Z)-5-[(3,4-diethoxyphenyl)methylidene]-2-phenyl-1H-imidazol-4-one](/img/structure/B227830.png)
![N-(2,6-dimethylphenyl)-2-{[(2,5-dioxo-4-imidazolidinyl)acetyl]anilino}-2-(1-methyl-1H-pyrrol-2-yl)acetamide](/img/structure/B227835.png)
![2-[(azidoacetyl)anilino]-N-cyclohexyl-2-(4-isopropylphenyl)acetamide](/img/structure/B227839.png)
![N-[(4-Pyridinyl)methylene]-2-(1H-benzoimidazole-2-yl)aniline](/img/structure/B227840.png)
![9-[2-carboxy-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-oxalooxyoxan-2-yl]oxy-4-hydroxy-10-oxo-9H-anthracen-9-yl]-4-hydroxy-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracene-2-carboxylic acid](/img/structure/B227841.png)
![(E)-4-[4-(1H-benzimidazol-2-ylcarbamoyl)-N-[(2-hydroxyphenyl)methyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B227846.png)
![5-[[1-(4-bromophenyl)ethylamino]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B227854.png)
![4,7,7-Trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B227856.png)


![2-(2-amino-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-6-nitrophenol](/img/structure/B227879.png)